molecular formula C21H13ClF3N3O2S B2487939 2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1105241-76-6

2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2487939
CAS No.: 1105241-76-6
M. Wt: 463.86
InChI Key: LNKTTYHPPGGGOI-UHFFFAOYSA-N
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Description

2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound with a unique structure that includes a thienopyrimidine core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with thiourea to form the thienopyrimidine core, followed by acylation with 2-(trifluoromethyl)phenylacetyl chloride under basic conditions . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar compounds include other thienopyrimidine derivatives, such as:

These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the unique properties of 2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide.

Properties

IUPAC Name

2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClF3N3O2S/c22-13-7-5-12(6-8-13)14-10-31-19-18(14)26-11-28(20(19)30)9-17(29)27-16-4-2-1-3-15(16)21(23,24)25/h1-8,10-11H,9H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKTTYHPPGGGOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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